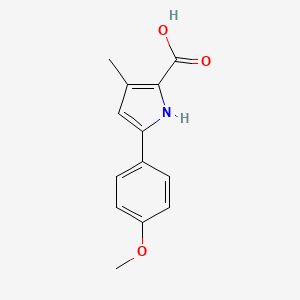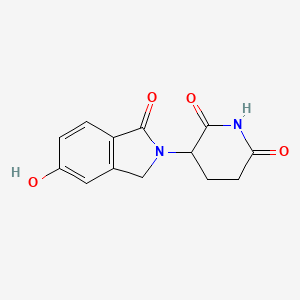
レナリドミド-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-OH, a derivative of lenalidomide, is a compound with significant therapeutic potential. Lenalidomide itself is a thalidomide analog known for its immunomodulatory, anti-angiogenic, and anti-inflammatory properties. Lenalidomide-OH is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes, among other hematological malignancies .
科学的研究の応用
Lenalidomide-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactions of thalidomide analogs.
Biology: Investigated for its effects on cellular pathways and protein degradation mechanisms.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies
Industry: Employed in the development of new therapeutic agents and drug formulations
作用機序
レナリドミド-OHは、いくつかのメカニズムを通じて効果を発揮します。
E3ユビキチンリガーゼの調節: CRL4CRBN E3ユビキチンリガーゼの基質特異性を変化させ、特定のタンパク質の分解を引き起こします.
免疫調節: 活性化されたT細胞からのインターロイキン-2およびインターフェロン-ガンマの放出を促進し、ナチュラルキラー細胞による細胞傷害性を高めます.
抗血管新生作用: 新しい血管の形成を阻害し、腫瘍の増殖を抑制します.
生化学分析
Biochemical Properties
Lenalidomide-OH plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the CRL4 CRBN E3 ubiquitin ligase, where it modulates the substrate specificity of this enzyme . This interaction leads to the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN .
Cellular Effects
Lenalidomide-OH has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, lenalidomide-OH induces the proteasomal degradation of transcription factors IKZF1 and IKZF3, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Lenalidomide-OH is quite unique. It binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This is the first approved drug to target an E3 ubiquitin ligase, demonstrating the potential for the development of new therapies that modulate ubiquitination .
Temporal Effects in Laboratory Settings
The effects of Lenalidomide-OH change over time in laboratory settings. It has a short half-life of 3-4 hours and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Metabolic Pathways
Lenalidomide-OH is involved in several metabolic pathways. The biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-OH involves several key steps:
Reduction: The nitro group of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione is reduced.
Cyclization: Cyclization of the intermediate compounds to form the final product.
Industrial Production Methods: Industrial production of Lenalidomide-OH typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
化学反応の分析
反応の種類: レナリドミド-OHは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 触媒として炭素担持パラジウム。
主な生成物:
5-ヒドロキシレナリドミド: およびN-アセチル-レナリドミド は、これらの反応から生成される一般的な生成物です.
4. 科学研究への応用
This compoundは、科学研究で幅広い用途があります。
類似化合物との比較
レナリドミド-OHは、以下のような他の類似化合物と比較されます。
サリドマイド: 親化合物であり、奇形形成作用が知られていますが、免疫調節作用も持っています.
ポマリドミド: 類似していますが、より強力な作用を持つ別のサリドマイドアナログです.
アベクマ(イデカブタゲン・ビクレウセル): およびカルビクティ(シルタカブタゲン・オートレウセル) :多発性骨髄腫の治療に使用される新しい治療薬です.
This compoundの独自性:
高い効力: サリドマイドと比較して、this compoundは高い効力と少ない副作用を持っています.
選択的タンパク質分解: 疾患経路に関与する特定のタンパク質を選択的に分解するため、貴重な治療薬となっています.
結論
This compoundは、特に血液悪性腫瘍の治療において、重要な治療の可能性を秘めた化合物です。その独自の作用機序と科学研究における幅広い用途を組み合わせることで、医学と産業の両方において貴重な化合物となっています。
特性
IUPAC Name |
3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMFQGCQAUIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2489470.png)
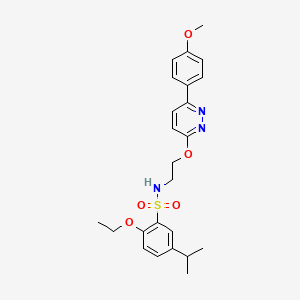
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide](/img/structure/B2489475.png)
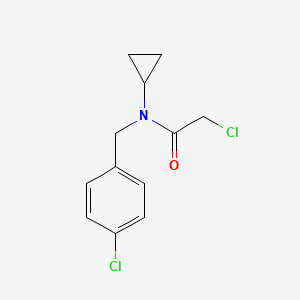
![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489480.png)
![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
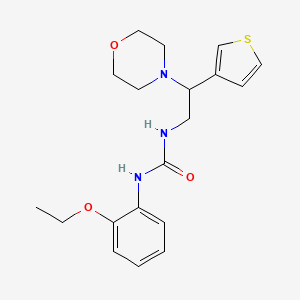
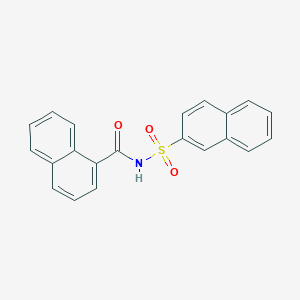
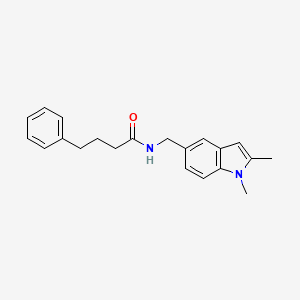
![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)
